Feracryl

Catalog No.
S3714627
CAS No.
55488-18-1
M.F
C9H9FeO6
M. Wt
269.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Feracryl

CAS Number

55488-18-1

Product Name

Feracryl

IUPAC Name

iron(3+);prop-2-enoate

Molecular Formula

C9H9FeO6

Molecular Weight

269.01 g/mol

InChI

InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3

InChI Key

WNWBIDPJHFYYLM-UHFFFAOYSA-K

SMILES

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3]

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3]

Feracryl, also known as iron (III) acrylate, is a synthetic compound with the molecular formula C₉H₉FeO₆ and a molecular weight of 269.01 g/mol. This compound is notable for its unique properties, particularly its ability to interact with biological systems, making it valuable in various fields, including medicine and materials science. Feracryl is primarily recognized for its hemostatic properties, which allow it to effectively control bleeding during surgical procedures and in wound care applications.

  • Inducing Blood Coagulation: Research suggests that Feracryl can induce blood coagulation, the formation of a clot to seal a wound and prevent blood loss. Studies, like one published in the journal "Blood Coagulation Embolism and Thrombosis", have explored this effect. Blood Coagulation Embolism and Thrombosis: )

Important to Note:

  • The available research seems limited, with more investigation needed to fully understand the effectiveness and safety of Feracryl for hemostatic applications.

  • Oxidation: Feracryl can be oxidized to form iron (III) oxide and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Under specific conditions, Feracryl can be reduced to iron (II) acrylate using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The acrylate group in Feracryl can participate in substitution reactions, allowing for the replacement with other functional groups, often involving nucleophiles like amines and alcohols.

These reactions contribute to its versatility in both synthetic chemistry and biological applications.

Feracryl exhibits significant biological activity, particularly in hemostasis. When introduced to blood, it forms a gel-like complex that interacts with blood plasma proteins, enhancing platelet aggregation and stabilizing the clotting process. This interaction is crucial for its application as a topical hemostatic agent. Research indicates that Feracryl's mechanism involves binding to fibrinogen and facilitating the formation of a stable network that promotes clot formation .

Feracryl can be synthesized through various methods:

  • Reaction of Iron (III) Chloride with Acrylic Acid: This method involves dissolving iron (III) chloride in water, followed by the slow addition of acrylic acid under constant stirring. The mixture is then heated to promote the formation of iron (III) acrylate.
  • Industrial Production: In industrial settings, Feracryl is often produced using spray drying techniques. A concentrated solution of the compound is sprayed into a drying chamber maintained at approximately 140°C under vacuum conditions to ensure fine dispersibility of the resulting powder .

Feracryl has a wide range of applications across various fields:

  • Medicine: Used as a topical hemostatic agent to control bleeding in surgical procedures and wound care.
  • Biology: Employed in studies involving blood coagulation and hemostasis due to its interaction with plasma proteins.
  • Chemistry: Acts as a catalyst in polymerization reactions and as a precursor for synthesizing other iron-containing compounds.
  • Industry: Utilized in producing coatings, adhesives, and sealants due to its polymerizable properties .

Studies on Feracryl's interactions with blood plasma proteins reveal its capacity to form stable complexes that enhance hemostatic activity. It effectively binds with fibrinogen, promoting platelet aggregation and stabilizing the clotting matrix. This property makes it particularly useful in medical applications where rapid hemostasis is required .

CompoundMain PropertiesUnique Features
ZiacrylZinc salt of polyacrylic acid; hemostatic propertiesAntimicrobial properties
Silver SulfadiazineTopical antimicrobial agent used in burn treatmentExhibits both antimicrobial and hemostatic properties
PolylysineCationic polymer that influences coagulation cascadeForms complexes with fibrinogen for enhanced clotting
ChitosanAcidic polyelectrolyte with hemostatic capabilitiesBiocompatible and biodegradable; used in wound dressings

Uniqueness of Feracryl

Feracryl stands out due to its ability to form water-insoluble polycomplexes with blood plasma proteins, making it highly effective for controlling bleeding. Its specific interactions with fibrinogen enhance platelet aggregation more effectively than many similar compounds .

Hydrogen Bond Acceptor Count

6

Exact Mass

268.974849 g/mol

Monoisotopic Mass

268.974849 g/mol

Heavy Atom Count

16

Related CAS

79-10-7 (Parent)

General Manufacturing Information

2-Propenoic acid, iron(3+) salt (3:1): ACTIVE

Dates

Last modified: 08-20-2023

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